molecular formula C8H6BrN3 B1278728 8-Bromo-1,7-naphthyridin-6-amine CAS No. 5912-35-6

8-Bromo-1,7-naphthyridin-6-amine

Cat. No. B1278728
CAS RN: 5912-35-6
M. Wt: 224.06 g/mol
InChI Key: VJKKBVMEHDGRAZ-UHFFFAOYSA-N
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Description

8-Bromo-1,7-naphthyridin-6-amine is a chemical compound with the CAS Number: 5912-35-6 and a molecular formula of C8H6BrN3 . It is also known as 6-Amino-8-bromo-1,7-naphthyridine .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,7-naphthyridin-6-amine is represented by the linear formula C8H6BrN3 . The molecular weight of this compound is 224.06 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

8-Bromo-1,7-naphthyridin-6-amine: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their biological activities. The bromine atom in the compound acts as a reactive site for further functionalization, allowing for the creation of a diverse array of naphthyridine derivatives .

Anticancer Research

This compound has shown promise in anticancer research. Its structural framework is conducive to modifications that can enhance its interaction with cancer cell targets. Researchers have been exploring its use in the design of novel chemotherapy agents, particularly due to its ability to interfere with cellular signaling pathways .

Anti-HIV Activity

The naphthyridine core of 8-Bromo-1,7-naphthyridin-6-amine is structurally similar to compounds known for their anti-HIV properties. This similarity suggests potential applications in the development of new anti-HIV medications, which could be more effective or have fewer side effects than current treatments .

Antimicrobial Applications

Due to its structural characteristics, 8-Bromo-1,7-naphthyridin-6-amine can be used to synthesize compounds with antimicrobial properties. These synthesized compounds could lead to new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of 8-Bromo-1,7-naphthyridin-6-amine may possess analgesic and anti-inflammatory properties. This opens up possibilities for the development of new pain relief medications that could potentially be more targeted and have fewer side effects .

Photophysical Applications

The naphthyridine ring system, including compounds like 8-Bromo-1,7-naphthyridin-6-amine , has been studied for its photophysical properties. These properties are useful in the development of optical materials, sensors, and organic light-emitting diodes (OLEDs), contributing to advancements in electronic and photonic technologies .

Safety and Hazards

The safety information for 8-Bromo-1,7-naphthyridin-6-amine includes several hazard statements: H302, H312, H315, H319, H332, H335. The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P422 .

properties

IUPAC Name

8-bromo-1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKKBVMEHDGRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443761
Record name 8-bromo-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,7-naphthyridin-6-amine

CAS RN

5912-35-6
Record name 8-Bromo-1,7-naphthyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5912-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-bromo-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,7-naphthyridin-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Through a stirred solution of 2-Cyano-3-pyridylacetonitrile (3.6 g, 0.025 mol) in toluene (80 ml) is bubbled HBr for 5 h. Then, 4N NaOH is carefully added and the suspension stirred vigorously. The mixture is filtered and the product washed with water and dried. Crystallisation from toluene affords the title compound. Mass M+H 225. Melting point 188° C., decomposition.
Quantity
3.6 g
Type
reactant
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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